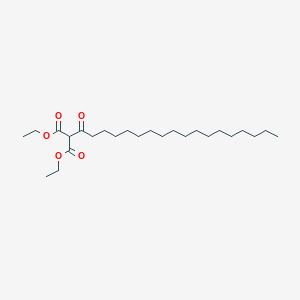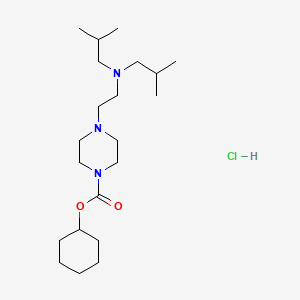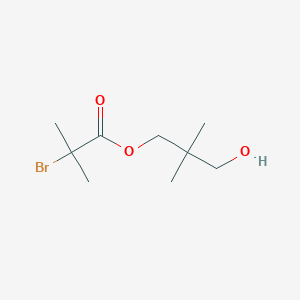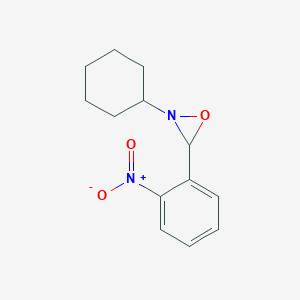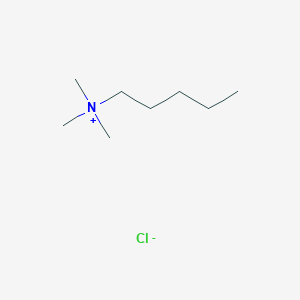
N-Methylphosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylphosphorimidic trichloride is an organophosphorus compound with the chemical formula CH₃N=PCl₃. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organophosphorus compounds. This compound is known for its reactivity and ability to introduce phosphorus-containing groups into organic molecules.
Méthodes De Préparation
N-Methylphosphorimidic trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{N=PCl}_3 + \text{HCl} ]
Industrial production methods often involve large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The reaction is usually conducted in a controlled environment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
N-Methylphosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphoramidates, phosphonates, and phosphorothioates.
Oxidation and Reduction: The compound can be oxidized to form N-methylphosphorimidic oxide or reduced to form N-methylphosphorimidic hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and methylamine.
Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methylphosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids, which is crucial for studying biological processes and developing biotechnological applications.
Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which can have improved pharmacokinetic properties and therapeutic efficacy.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methylphosphorimidic trichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophilic sites on other molecules, forming new phosphorus-oxygen, phosphorus-nitrogen, or phosphorus-sulfur bonds. This reactivity is due to the electrophilic nature of the phosphorus atom in the compound, which makes it susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
N-Methylphosphorimidic trichloride can be compared with other similar compounds such as phosphorus trichloride, phosphorus oxychloride, and N-triflylphosphorimidoyl trichloride. While all these compounds contain phosphorus and chlorine, they differ in their reactivity and applications:
Phosphorus Trichloride (PCl₃): Used primarily as a precursor to other phosphorus compounds and in the production of organophosphorus pesticides.
Phosphorus Oxychloride (POCl₃): Commonly used as a reagent in the synthesis of phosphate esters and as a dehydrating agent.
N-Triflylphosphorimidoyl Trichloride: Known for its use in the synthesis of strong chiral Brønsted acids and other specialized applications in asymmetric catalysis.
This compound is unique in its ability to introduce methylphosphorimidic groups into organic molecules, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
23453-30-7 |
|---|---|
Formule moléculaire |
CH3Cl3NP |
Poids moléculaire |
166.37 g/mol |
Nom IUPAC |
trichloro(methylimino)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl3NP/c1-5-6(2,3)4/h1H3 |
Clé InChI |
MJJWNOXOHGCZRN-UHFFFAOYSA-N |
SMILES canonique |
CN=P(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



